1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid
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Overview
Description
1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes a thieno[2,3-c]pyrrole core with dioxo and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted thiophenes followed by oxidation and carboxylation steps. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the thieno[2,3-c]pyrrole core.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: The compound can be utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Pyrrole derivatives: Similar heterocyclic structures that can be used in various applications.
Thiophene derivatives: Compounds with sulfur-containing rings that have diverse uses in chemistry and industry.
Uniqueness: What sets this compound apart is its specific combination of functional groups and its potential for creating novel derivatives with unique properties.
Properties
IUPAC Name |
1,1-dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c9-7(10)5-1-4-2-8-3-6(4)13(5,11)12/h2-3,5,8H,1H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELKSPWKWNZPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S(=O)(=O)C2=CNC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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